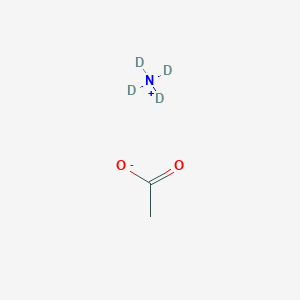
(R)-Malt1-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Malt1-IN-7 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which is involved in immune response regulation and has implications in certain types of cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Malt1-IN-7 typically involves several steps, starting from commercially available starting materials. The synthetic route may include steps such as:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of chemical reactions, such as condensation or cyclization.
Introduction of functional groups: Functional groups are added to the core structure through reactions like alkylation, acylation, or halogenation.
Purification and isolation: The final product is purified using techniques such as chromatography and recrystallization to obtain ®-Malt1-IN-7 in its pure form.
Industrial Production Methods
Industrial production of ®-Malt1-IN-7 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing cost-effective purification techniques.
化学反应分析
Types of Reactions
®-Malt1-IN-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
®-Malt1-IN-7 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used to investigate the role of MALT1 protease in immune response and inflammation.
Medicine: ®-Malt1-IN-7 is explored for its potential therapeutic applications in treating cancers and autoimmune diseases by inhibiting MALT1 protease activity.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery research.
作用机制
®-Malt1-IN-7 exerts its effects by inhibiting the MALT1 protease. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the signaling pathways involved in immune response and inflammation, which can be beneficial in treating diseases where these pathways are dysregulated.
相似化合物的比较
Similar Compounds
®-Rolipram: Another inhibitor with similar therapeutic applications.
®-Malt1-IN-6: A structurally related compound with slight variations in functional groups.
Uniqueness
®-Malt1-IN-7 is unique due to its specific binding affinity and selectivity for the MALT1 protease. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
属性
分子式 |
C19H17F3N8O2S |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1 |
InChI 键 |
UVUPDKHEDALPJC-SECBINFHSA-N |
手性 SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC |
规范 SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)


